molecular formula C5H9NO2 B6228365 1-(2-hydroxyethyl)azetidin-2-one CAS No. 77897-83-7

1-(2-hydroxyethyl)azetidin-2-one

Cat. No.: B6228365
CAS No.: 77897-83-7
M. Wt: 115.13 g/mol
InChI Key: SLFOEEOQPLJIPX-UHFFFAOYSA-N
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Description

1-(2-Hydroxyethyl)azetidin-2-one is a chemical compound with the formula C5H9NO2 . It is used as a building block for polyamines by anionic and cationic ring-opening polymerization .


Synthesis Analysis

The synthesis of this compound involves the use of aziridines and azetidines. These are used as building blocks for polyamines by anionic and cationic ring-opening polymerization . The synthesis process is complex and requires careful control to ensure the correct polymerization of ring-strained nitrogen-containing monomers .

Safety and Hazards

The safety data sheet for a similar compound, 1-(2-Hydroxyethyl)-2-pyrrolidone, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing the dust, fume, gas, mist, vapors, or spray of the compound, and to use it only outdoors or in a well-ventilated area .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 1-(2-hydroxyethyl)azetidin-2-one can be achieved through a multistep process involving the reaction of appropriate starting materials.", "Starting Materials": [ "2-chloroethylamine hydrochloride", "sodium hydroxide", "ethyl acetoacetate", "acetic anhydride", "sodium acetate", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: Preparation of 2-chloroethylamine hydrochloride by reacting ethylene oxide with hydrochloric acid.", "Step 2: Conversion of 2-chloroethylamine hydrochloride to 2-hydroxyethylamine by reacting with sodium hydroxide.", "Step 3: Condensation of 2-hydroxyethylamine with ethyl acetoacetate in the presence of acetic anhydride and sodium acetate to form 3-(2-hydroxyethyl)-4-oxobutanoic acid ethyl ester.", "Step 4: Cyclization of 3-(2-hydroxyethyl)-4-oxobutanoic acid ethyl ester with hydrochloric acid to form 1-(2-hydroxyethyl)-2-oxoazetidine.", "Step 5: Neutralization of the reaction mixture with sodium bicarbonate and extraction with ethyl acetate.", "Step 6: Purification of the crude product by column chromatography using silica gel as the stationary phase and a mixture of ethyl acetate and hexane as the mobile phase to obtain 1-(2-hydroxyethyl)azetidin-2-one as a white solid." ] }

CAS No.

77897-83-7

Molecular Formula

C5H9NO2

Molecular Weight

115.13 g/mol

IUPAC Name

1-(2-hydroxyethyl)azetidin-2-one

InChI

InChI=1S/C5H9NO2/c7-4-3-6-2-1-5(6)8/h7H,1-4H2

InChI Key

SLFOEEOQPLJIPX-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1=O)CCO

Purity

95

Origin of Product

United States

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